1,7-Dibromonaphthalene
Overview
Description
1,7-Dibromonaphthalene is a useful research compound. Its molecular formula is C10H6Br2 and its molecular weight is 285.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical and Magnetic Resonance Studies
A pioneering study by Nishimura, Zewail, and Harris (1975) on 1,4-dibromonaphthalene, a compound closely related to 1,7-Dibromonaphthalene, utilized zero-field magnetic resonance techniques to investigate localized states in crystals. This research provided detailed kinetic parameters for 'localized' triplet states, offering insights into the dynamics of energy migration and the influence of spin exchange on exciton transitions (Nishimura, Zewail, & Harris, 1975).
Synthesis and Chemical Properties
Röger and Würthner (2007) explored the synthesis and optical properties of core-tetrasubstituted naphthalene diimides, starting from 2,3,6,7-tetrabromonaphthalene dianhydride. This study is significant for understanding the chemical reactivity of bromonaphthalene derivatives and their potential in creating structurally diverse chromophores with varied optical and electrochemical properties (Röger & Würthner, 2007).
Crystal Structure and Molecular Motions
The crystal structures of various dibromonaphthalene derivatives, including 1,5-dibromonaphthalene and disordered 1,8-dibromonaphthalene, have been elucidated by Haltiwanger et al. (1984). These studies contribute to the understanding of molecular arrangements and interactions within the crystalline phase, offering a foundation for further investigations into the material properties of these compounds (Haltiwanger et al., 1984).
Molecular Dynamics and Stability
Research on the molecular motions and lattice stability of disordered organic alloys, including studies on 1,4-dihalonaphthalenes by Bellows and Prasad (1977), sheds light on the impact of halogen substitution on the lattice stability and molecular dynamics. This research is crucial for understanding the solid-state behavior of dibromonaphthalene derivatives and their applications in materials science (Bellows & Prasad, 1977).
Environmental-Friendly Synthesis
An innovative approach to synthesizing 1,4-dibromonaphthalene in an environment-friendly manner using ionic liquids as catalysts was developed by Zhao et al. (2008). This method represents a 'clean' synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Zhao et al., 2008).
Exciton Dynamics and Triplet States
Studies on the triplet states of naphthalene derivatives, including 1,4-dibromonaphthalene, by Castro and Hochstrasser (1967), contribute to our understanding of exciton dynamics in organic crystals. These insights are vital for applications in optoelectronics and materials science (Castro & Hochstrasser, 1967).
Mechanism of Action
Target of Action
1,7-Dibromonaphthalene is an organic compound that primarily targets the naphthalene ring . The compound’s primary role is to distort the naphthalene ring, allowing for nonelectronical activation .
Mode of Action
The mode of action of this compound involves a process known as the "halogen dance reaction" . The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring . This distortion facilitates the 1,2-rearrangement of the bromo group, affording this compound upon treatment with trifluoromethanesulfonic acid .
Biochemical Pathways
The compound’s ability to distort the naphthalene ring and facilitate the rearrangement of the bromo group suggests that it may influence pathways involving the synthesis and degradation of naphthalene derivatives .
Pharmacokinetics
As an organic compound, it is soluble in organic solvents such as benzene, chloroform, and carbon disulfide
Result of Action
The primary result of this compound’s action is the production of this compound from 1,8-dibromonaphthalene . This transformation is facilitated by the compound’s ability to distort the naphthalene ring and rearrange the bromo group . The resulting this compound, characterized by two C–Br bonds arranged at a 60° angle, can be used to synthesize unique metal–organic frameworks comprising a 52-membered ring network .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of trifluoromethanesulfonic acid, which is necessary for the halogen dance reaction Additionally, the reaction is likely to be sensitive to temperature and pressure conditions, although specific details are not available in the literature
Properties
IUPAC Name |
1,7-dibromonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFDNPPMQALBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474203 | |
Record name | 1,7-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58258-65-4 | |
Record name | 1,7-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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